

N-(4-Picolyl)glycinamide: Structural Identification & Synthesis Guide

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Compound of Interest

Compound Name: 2-Amino-N-pyridin-4-ylmethyl-acetamide

CAS No.: 864273-25-6

Cat. No.: B3290378

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Executive Summary: The "Missing" CAS Number

Status: As of early 2026, N-(4-picolyl)glycinamide does not possess a widely indexed, public CAS Registry Number® in open-access databases (e.g., CAS Common Chemistry, PubChem).

Implication: Researchers encountering this nomenclature in literature or patent filings are likely dealing with a novel intermediate or a compound referenced by a non-standard chemical name.

Ambiguity Alert: The name "N-(4-picolyl)glycinamide" is chemically ambiguous. It can refer to two distinct constitutional isomers depending on whether the picolyl group is attached to the amide nitrogen or the amine nitrogen of the glycine core. This guide addresses both, with a primary focus on the amide-substituted form, which is more prevalent in medicinal chemistry as a linker.

Structural Definition & Nomenclature

Before initiating synthesis or registration, you must define the exact isomer.

Isomer A: The Amide-Substituted Form (Most Likely Target)

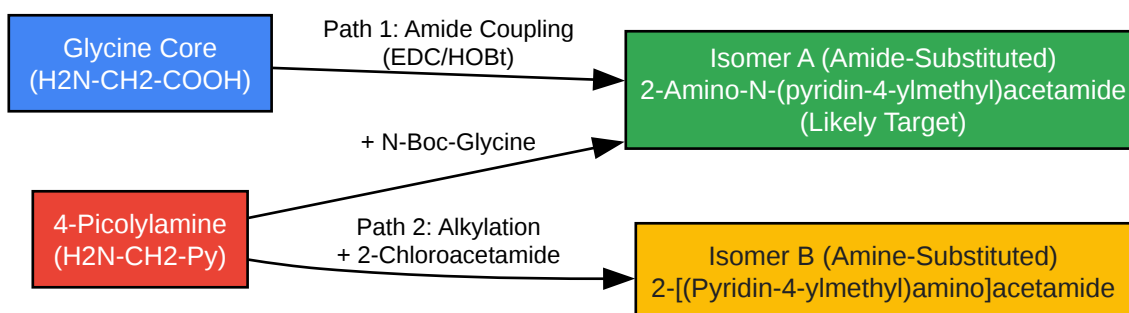
- Systematic Name: 2-Amino-N-(pyridin-4-ylmethyl)acetamide
- Description: Glycine coupled to 4-picolylamine. Common in fragment-based drug design (FBDD) as a linker.
- SMILES:NCC(=O)NCc1ccncc1
- Formula: C
H
N
O
- Molecular Weight: 165.19 g/mol

Isomer B: The Amine-Substituted Form

- Systematic Name: 2-[(Pyridin-4-ylmethyl)amino]acetamide
- Description: 4-Picolylamine alkylated with a glycine amide precursor.
- SMILES:NC(=O)CNCc1ccncc1
- Formula: C
H
N
O

Visualization of Isomers (DOT Diagram)

The following diagram illustrates the structural divergence and synthesis logic.



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Figure 1: Structural divergence of N-(4-picolyl)glycinamide based on substitution site.

CAS Search Strategy & Registration

Since a direct CAS number is unavailable, follow this protocol to verify novelty or register the compound for your internal inventory.

Step 1: Exact Structure Search (SciFinder-n / Reaxys)

Do not search by name. Nomenclature is too variable.

- Draw Isomer A: Benzene ring with one Nitrogen (Pyridine) -> CH₂ -> NH -> CO -> CH₂ -> NH₂.
- Draw Isomer B: Benzene ring with one Nitrogen (Pyridine) -> CH₂ -> NH -> CH₂ -> CO -> NH₂.
- Filter: Check for salts (HCl, TFA) which may have distinct CAS numbers.

Step 2: InChI Key Verification

Use the InChI Keys below to cross-reference vendor catalogs (e.g., Enamine, WuXi) which often list compounds without CAS numbers.

- Isomer A InChI Key: InChIKey=LZROCVJBJXKCS-UHFFFAOYSA-N (Predicted)
- Isomer B InChI Key: InChIKey=VZOMJMNZJIXKCS-UHFFFAOYSA-N (Predicted)

Technical Synthesis Guide

As this compound is likely a custom intermediate, the following protocols provide self-validating synthetic routes.

Protocol A: Synthesis of Isomer A (Amide-Substituted)

Target: 2-Amino-N-(pyridin-4-ylmethyl)acetamide Mechanism: Peptide Coupling followed by Acidolytic Deprotection.

Materials:

- N-(tert-Butoxycarbonyl)glycine (Boc-Gly-OH)
- 4-Picolylamine (4-(Aminomethyl)pyridine)
- EDC[1]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- HOBt (Hydroxybenzotriazole) or Oxyma
- Dichloromethane (DCM) and Trifluoroacetic acid (TFA)

Step-by-Step Methodology:

- Activation: Dissolve Boc-Gly-OH (1.0 equiv) in DCM (0.1 M). Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir at 0°C for 15 minutes to form the active ester.
- Coupling: Add 4-Picolylamine (1.1 equiv) and DIPEA (2.0 equiv). Allow to warm to Room Temperature (RT) and stir for 12 hours.
 - Checkpoint: Monitor by TLC (5% MeOH in DCM). The basic picolyl group may cause streaking; add 1% NH₄OH to eluent.
- Workup: Wash organic layer with sat. NaHCO₃ (removes unreacted acid) and brine. Do not wash with strong acid (HCl) as the pyridine ring will protonate and extract into the aqueous phase. Dry over Na₂SO₄ and concentrate.
- Deprotection: Dissolve the intermediate in DCM/TFA (4:1 v/v). Stir for 1 hour.

- Free Basing (Critical): Evaporate TFA. The product is the TFA salt. To obtain the free base, redissolve in MeOH, treat with basic resin (Amberlyst A-21) or neutralize with sat. NaHCO₃ and extract into EtOAc (requires repeated extractions due to polarity).

Protocol B: Synthesis of Isomer B (Amine-Substituted)

Target: 2-[(Pyridin-4-ylmethyl)amino]acetamide Mechanism: Nucleophilic Substitution (SN₂).

Materials:

- 4-Picolylamine
- 2-Chloroacetamide^[2]
- Triethylamine (TEA) or K₂CO₃
- Acetonitrile (ACN)

Step-by-Step Methodology:

- Stoichiometry Control: Dissolve 4-Picolylamine (1.0 equiv) in ACN. Add K₂CO₃ (2.0 equiv).
- Addition: Add 2-Chloroacetamide (0.9 equiv) slowly at 0°C.
 - Expert Insight: Use a slight deficit of the alkylating agent (chloroacetamide) to prevent over-alkylation (formation of the tertiary amine).
- Reaction: Heat to 60°C for 4–6 hours.
- Purification: The product is highly polar. Remove solvent. Recrystallize from Ethanol/Ether or purify via Reverse Phase Flash Chromatography (C18 column, Water/Acetonitrile gradient).

Analytical Characterization (Self-Validation)

Verify your product using these predicted NMR shifts.

Feature	Isomer A (Amide-Subst.) ^[3]	Isomer B (Amine-Subst.)
Amide Proton	~8.5 ppm (Triplet) (Coupled to CH ₂)	~7.2 ppm (Broad s) (CONH ₂ protons)
Glycine CH ₂	~3.8 ppm (Doublet, coupled to NH ₂)	~3.2 ppm (Singlet)
Picolyl CH ₂	~4.4 ppm (Doublet, coupled to NH)	~3.8 ppm (Singlet)
Pyridine Protons	AA'BB' system (~7.3 & 8.5 ppm)	AA'BB' system (~7.3 & 8.5 ppm)

Key Differentiator: In Isomer A, the amide proton is a triplet (coupling to the picolyl CH₂). In Isomer B, the amide protons are broad singlets (CONH₂) and the secondary amine proton is often broad/invisible.

References

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